molecular formula C12H16N2O3 B1613807 Ethyl 6-morpholinopyridine-2-carboxylate CAS No. 1061750-15-9

Ethyl 6-morpholinopyridine-2-carboxylate

Cat. No.: B1613807
CAS No.: 1061750-15-9
M. Wt: 236.27 g/mol
InChI Key: CCLSAEXHEUDNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-Morpholinopyridine-2-carboxylate is a chemical compound with the molecular formula C12H16N2O3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound has been determined using various techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations . The results were consistent with the X-ray diffraction data .

Scientific Research Applications

Synthesis of Functionalized Tetrahydropyridines

Ethyl 6-morpholinopyridine-2-carboxylate serves as a crucial intermediate in the synthesis of highly functionalized tetrahydropyridines. An expedient phosphine-catalyzed [4 + 2] annulation employs this compound to achieve complete regioselectivity and high diastereoselectivities in producing ethyl 6-substituted tetrahydro-pyridine-3-carboxylates, highlighting its role in advancing synthetic methodologies for complex nitrogen-containing heterocycles (Zhu et al., 2003).

Creation of Novel Heterocyclic Systems

The compound is instrumental in the development of new heterocyclic systems. For instance, it reacted smoothly with cyanothioacetamide to produce morpholinium 4-cyano-1-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridine-3-thiolate, which, under different conditions, yields derivatives with potential biological activities (Dotsenko et al., 2008).

Vasodilation Properties

Its derivatives have been explored for potential vasodilation properties. Synthesis of new 3-pyridinecarboxylates from this compound demonstrates considerable vasodilation potency, showcasing its utility in designing new pharmacological agents (Girgis et al., 2008).

Stereochemistry in Organic Synthesis

The compound's derivatives have contributed to understanding stereochemistry and selectivity in organic reactions. Studies on the reactions of morpholine enamines with ethyl azodicarboxylate and phenyl isocyanate provide insights into the stereochemical outcomes of synthetic transformations (Colonna et al., 1970).

Advancements in Medicinal Chemistry

This compound has been utilized in medicinal chemistry for synthesizing dihydrotetrazolopyrimidine derivatives, contributing to the library of compounds with potential therapeutic applications (Suwito et al., 2018).

Safety and Hazards

Ethyl 6-Morpholinopyridine-2-carboxylate is used for research and development purposes and is not intended for medicinal, household, or other uses . Safety data sheets provide information on handling and storage, exposure controls, and personal protection .

Properties

IUPAC Name

ethyl 6-morpholin-4-ylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-17-12(15)10-4-3-5-11(13-10)14-6-8-16-9-7-14/h3-5H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLSAEXHEUDNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648886
Record name Ethyl 6-(morpholin-4-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1061750-15-9
Record name Ethyl 6-(morpholin-4-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-morpholinopyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-morpholinopyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-morpholinopyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-morpholinopyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-morpholinopyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-morpholinopyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.